

# An In-depth Technical Guide to Fmoc-3-Pal-OH

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## Compound of Interest

Compound Name: *Fmoc-3-Pal-OH*

Cat. No.: *B2502399*

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This guide provides essential technical data on **Fmoc-3-Pal-OH** (N-Fmoc-3-(3-pyridyl)-L-alanine), a derivative of the amino acid alanine. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

## Physicochemical Properties

**Fmoc-3-Pal-OH** is a crucial building block in peptide synthesis, valued for its ability to introduce a pyridyl group, which can influence the solubility and binding properties of the resulting peptide.

Property	Value	References
Molecular Weight	388.42 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>23</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	175453-07-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Synonyms	(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid, N-Fmoc-3-(3-pyridyl)-L-alanine	<a href="#">[2]</a> <a href="#">[5]</a>

## Experimental Protocols

While specific experimental protocols for the use of **Fmoc-3-Pal-OH** are highly dependent on the desired final peptide, a general solid-phase peptide synthesis (SPPS) workflow is outlined

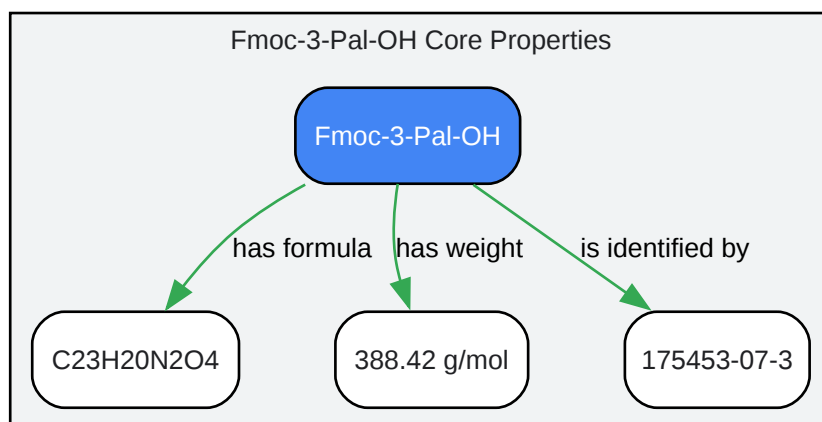
below.

#### General Fmoc-SPPS Workflow:

- **Resin Swelling:** The synthesis support resin is swelled in a suitable solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).
- **Fmoc Deprotection:** The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF.
- **Washing:** The resin is thoroughly washed to remove residual piperidine and by-products.
- **Amino Acid Coupling:** A solution of the Fmoc-protected amino acid (such as **Fmoc-3-Pal-OH**), an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is added to the resin. The mixture is agitated to facilitate the coupling reaction.
- **Washing:** The resin is washed to remove unreacted reagents.
- **Repeat:** Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
- **Final Deprotection and Cleavage:** Once the peptide chain is complete, the final Fmoc group is removed. The peptide is then cleaved from the resin support, and side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
- **Purification and Analysis:** The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

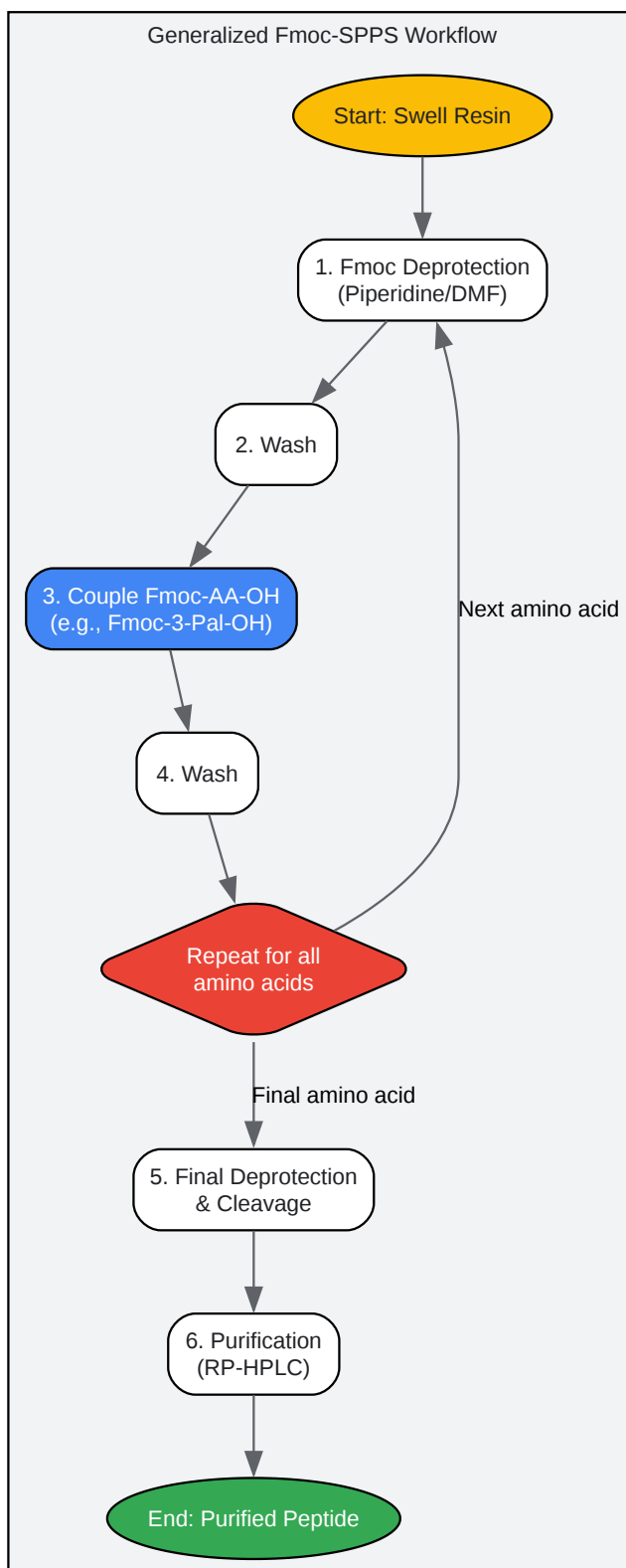
## Visualizations

The following diagrams illustrate key relationships and workflows relevant to **Fmoc-3-Pal-OH**.



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Caption: Core physicochemical properties of **Fmoc-3-Pal-OH**.



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Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

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